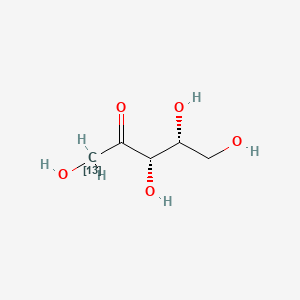

D-xylulose-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-xylulose-1-13C: is a labeled form of xylulose, a pentose sugar that plays a crucial role in the pentose phosphate pathway. The labeling with carbon-13 at the first carbon position allows for detailed studies in metabolic research, particularly in tracing the metabolic pathways and understanding the biochemical processes involving xylulose.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-xylulose-1-13C typically involves the isomerization of D-[1-13C]xylose. This can be achieved using enzymes such as xylose isomerase, which catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to overexpress xylose isomerase, facilitating the conversion of labeled xylose to labeled xylulose. The fermentation process is typically carried out in bioreactors under controlled conditions to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: D-xylulose-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-[1-13C]xylonic acid.

Reduction: It can be reduced to form D-[1-13C]xylitol.

Isomerization: It can be isomerized to form D-[1-13C]ribulose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid or potassium permanganate under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Isomerization: Enzymatic isomerization using xylose isomerase under buffered conditions.

Major Products:

Oxidation: D-[1-13C]xylonic acid

Reduction: D-[1-13C]xylitol

Isomerization: D-[1-13C]ribulose

Wissenschaftliche Forschungsanwendungen

D-xylulose-1-13C is extensively used in scientific research, including:

Metabolic Studies: It is used to trace the metabolic pathways of xylulose in various organisms, helping to understand the pentose phosphate pathway and its role in cellular metabolism.

Biochemical Research: The compound is used to study enzyme kinetics and the mechanisms of enzymes involved in xylulose metabolism.

Medical Research: It is used in research related to metabolic disorders and diseases where xylulose metabolism is affected.

Industrial Applications: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass.

Wirkmechanismus

D-xylulose-1-13C exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated by xylulokinase to form this compound-5-phosphate, which then enters the non-oxidative phase of the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and reductive biosynthesis, respectively .

Vergleich Mit ähnlichen Verbindungen

D-[1-13C]xylose: The precursor to D-xylulose-1-13C, used in similar metabolic studies.

D-[1-13C]ribulose: An isomer of this compound, also used in metabolic research.

D-[1-13C]xylitol: A reduced form of this compound, used in studies of sugar alcohol metabolism.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, allowing for precise tracing in metabolic studies. Its role in the pentose phosphate pathway and its ability to be converted into various other labeled compounds make it a versatile tool in biochemical and medical research .

Biologische Aktivität

D-Xylulose-1-13C is a stable isotope-labeled form of D-xylulose, a pentose sugar involved in various metabolic pathways, particularly in the pentose phosphate pathway and the synthesis of nucleotides. This article delves into the biological activity of this compound, highlighting its metabolic roles, potential therapeutic applications, and relevant research findings.

Metabolic Role

D-Xylulose plays a crucial role in carbohydrate metabolism. It is produced from the degradation of D-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway. This pathway is essential for cellular processes such as:

- Nucleotide Synthesis : D-xylulose contributes to the formation of ribose-5-phosphate, a precursor for nucleotides.

- Energy Production : It participates in glycolysis and gluconeogenesis, influencing energy metabolism.

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes. Notably, it acts as a substrate for several key enzymes involved in carbohydrate metabolism:

- Xylose Isomerase : Converts D-xylulose to D-xylulose-5-phosphate.

- Transaldolase : Facilitates the transfer of carbon units between sugars.

These enzymatic reactions are vital for maintaining metabolic homeostasis and energy balance within cells.

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of compounds related to D-xylulose. For instance, research has identified that certain inhibitors targeting enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) can affect bacterial growth. DXR is crucial in the terpenoid biosynthetic pathway, which is essential for the survival of many bacteria, including pathogens. Compounds that inhibit DXR have shown promise as antibacterial agents, particularly against Mycobacterium tuberculosis and Escherichia coli .

Case Studies and Experimental Data

A variety of studies have documented the effects of D-xylulose and its derivatives on microbial activity and metabolic pathways:

- Inhibition Studies : Theaflavins have been shown to inhibit DXR activity in a concentration-dependent manner, suggesting that compounds derived from D-xylulose may also exhibit similar inhibitory effects on bacterial enzymes .

- Metabolic Pathway Analysis : Research indicates that D-xylulose metabolism can be influenced by environmental factors and cellular conditions, leading to variations in its biological activity. For example, studies on Saccharomyces cerevisiae demonstrated significant metabolic shifts when exposed to different concentrations of D-xylulose .

- Stability and Isotope Labeling : The stable isotope labeling of D-xylulose allows for precise tracking in metabolic studies. This has been particularly useful in understanding the dynamics of carbohydrate metabolism under various physiological conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-HSGPOLEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.